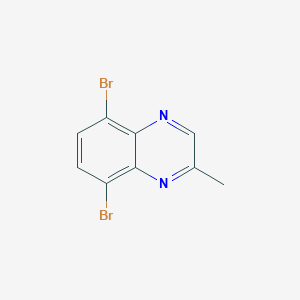

5,8-dibromo-2-methylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2N2 |

|---|---|

Molecular Weight |

301.96 g/mol |

IUPAC Name |

5,8-dibromo-2-methylquinoxaline |

InChI |

InChI=1S/C9H6Br2N2/c1-5-4-12-8-6(10)2-3-7(11)9(8)13-5/h2-4H,1H3 |

InChI Key |

NZCACLVTYSVXRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2N=C1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,8-dibromo-2-methylquinoxaline: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and biological activity of 5,8-dibromo-2-methylquinoxaline. This compound has emerged as a molecule of interest, particularly for its potent inhibitory effects on Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways. This document consolidates available data on its physicochemical characteristics, synthesis, and biological evaluation, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties

5,8-dibromo-2-methylquinoxaline is a halogenated heterocyclic compound. Its core structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, substituted with two bromine atoms at positions 5 and 8, and a methyl group at position 2.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5,8-dibromo-2-methylquinoxaline. It is important to note that while some experimental data is available, many of the listed properties are computed.

| Property | Value | Source |

| Molecular Formula | C₉H₆Br₂N₂ | PubChem[1] |

| Molecular Weight | 301.96 g/mol | PubChem[1] |

| IUPAC Name | 5,8-dibromo-2-methylquinoxaline | PubChem[1] |

| Appearance | White solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Computed XLogP3 | 3.5 | PubChem[1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of 5,8-dibromo-2-methylquinoxaline.

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 8.84 (s, 1H)

-

δ 7.91 (dd, J = 19.2, 8.0 Hz, 2H)

-

δ 2.89 (s, 3H)

¹³C NMR (101 MHz, CDCl₃): [2]

-

δ 155.96

-

δ 147.22

-

δ 140.86

-

δ 139.70

-

δ 133.69

-

δ 132.66

-

δ 123.84

-

δ 123.44

-

δ 22.80

Synthesis

The synthesis of 5,8-dibromo-2-methylquinoxaline can be achieved through the condensation of a substituted diamine with a dicarbonyl compound. A recently reported method involves the reaction of a bisubstituted phenylenediamine derivative with methylglyoxal.

Experimental Protocol: Synthesis of 5,8-dibromo-2-methylquinoxaline

This protocol is based on a general scheme for the synthesis of substituted quinoxalines.

Materials:

-

3,6-Dibromobenzene-1,2-diamine

-

Methylglyoxal (40% in water)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3,6-dibromobenzene-1,2-diamine in tetrahydrofuran (THF).

-

To this solution, add methylglyoxal dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield 5,8-dibromo-2-methylquinoxaline as a pure white solid.[2]

Biological Activity and Drug Development Potential

Quinoxaline derivatives are known to exhibit a wide range of biological activities. 5,8-dibromo-2-methylquinoxaline has been specifically identified as a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).

ASK1 Inhibition

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular stress responses.[3] Under conditions of oxidative stress, endoplasmic reticulum stress, or calcium influx, ASK1 becomes activated and initiates a signaling cascade that leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[3] This pathway is implicated in apoptosis, inflammation, and fibrosis.

5,8-dibromo-2-methylquinoxaline has been shown to be an effective inhibitor of ASK1, with a reported IC₅₀ value of 30.17 nM.[2]

Cytotoxicity

The cytotoxic effects of 5,8-dibromo-2-methylquinoxaline have been evaluated in normal human liver LO2 cells. The compound demonstrated good safety in these cells, with cell survival rates greater than 80% at various concentrations, and notably higher survival rates than the known ASK1 inhibitor GS-4997 at a concentration of 0.4 μM.[2]

Signaling Pathway

The inhibitory action of 5,8-dibromo-2-methylquinoxaline on ASK1 interrupts a critical stress-response signaling pathway. The diagram below illustrates the canonical ASK1 signaling cascade.

Caption: The ASK1 signaling cascade initiated by cellular stress and its inhibition by 5,8-dibromo-2-methylquinoxaline.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The following is a general and widely used method for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of 5,8-dibromo-2-methylquinoxaline.

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

Cytotoxicity Assessment (CCK-8 Assay)

Cell Line:

-

Human normal liver LO2 cells

Method:

-

Seed LO2 cells in 96-well plates at an appropriate density and culture for 24 hours.

-

Treat the cells with varying concentrations of 5,8-dibromo-2-methylquinoxaline and a reference compound (e.g., GS-4997) for a specified duration.

-

After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

5,8-dibromo-2-methylquinoxaline is a promising scaffold for the development of novel therapeutics, particularly for diseases driven by ASK1-mediated stress signaling. Its potent inhibitory activity and favorable preliminary safety profile warrant further investigation. This guide provides a foundational repository of its known chemical and biological properties to aid in future research and development efforts. Further studies are required to determine its experimental physicochemical properties, optimize its synthesis, and fully elucidate its mechanism of action and therapeutic potential in various disease models.

References

5,8-Dibromo-2-methylquinoxaline: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 5,8-dibromo-2-methylquinoxaline, a halogenated derivative of the quinoxaline heterocyclic system. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development, offering a centralized resource on its molecular structure, chemical identity, and potential applications based on the known activities of the broader quinoxaline class.

Molecular Structure and IUPAC Nomenclature

The chemical entity of interest is systematically named 5,8-dibromo-2-methylquinoxaline according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Its molecular structure consists of a quinoxaline core, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring. In this specific derivative, bromine atoms are substituted at positions 5 and 8 of the bicyclic framework, and a methyl group is attached at position 2.

Molecular Formula: C₉H₆Br₂N₂[1]

The structure is unambiguously defined by its SMILES notation: CC1=NC2=C(C=CC(=C2N=C1)Br)Br.[1]

Physicochemical Properties

A summary of key computed physicochemical properties for 5,8-dibromo-2-methylquinoxaline is presented in Table 1. These values are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 301.96 g/mol | PubChem[1] |

| Monoisotopic Mass | 299.88977 Da | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Proposed Synthesis Protocol

A potential precursor, 3,6-dibromo-1,2-phenylenediamine, could be reacted with pyruvaldehyde (methylglyoxal) in a suitable solvent like ethanol or acetic acid. This acid-catalyzed condensation-cyclization reaction would likely yield the target compound, 5,8-dibromo-2-methylquinoxaline.

A related experimental protocol for the synthesis of a similar compound, 5-bromo-8-methylquinoxaline, involves the bromination of 5-methylquinoxaline using N-bromosuccinimide (NBS) in acetonitrile.[2] This suggests an alternative pathway where 2-methylquinoxaline could potentially undergo a di-bromination reaction under specific conditions to yield the desired product, although selectivity could be a challenge.

The proposed primary synthesis workflow is visualized in the diagram below.

References

Physical properties of 5,8-dibromo-2-methylquinoxaline (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the known physical properties of the heterocyclic compound 5,8-dibromo-2-methylquinoxaline, specifically focusing on its melting point and solubility. Despite a thorough review of available scientific literature and chemical databases, specific experimentally determined data for 5,8-dibromo-2-methylquinoxaline remains limited. This document summarizes the available information on closely related compounds to provide a predictive context for its physicochemical behavior.

Summary of Physical Properties

Due to the absence of direct experimental data for 5,8-dibromo-2-methylquinoxaline, this section presents data for structurally analogous quinoxaline derivatives. These values can offer an estimation of the expected properties of the target compound.

| Compound | Molecular Formula | Melting Point (°C) | Solubility |

| 5,8-dibromo-2-methylquinoxaline | C₉H₆Br₂N₂ | Data not available | Data not available |

| 5,8-dibromoquinoxaline | C₈H₄Br₂N₂ | 198-203 (decomposes)[1] | Insoluble in water; Soluble in alcohols, ethers, and ketones.[1] |

| 5,8-dibromo-2,3-diethylquinoxaline | C₁₂H₁₂Br₂N₂ | Data not available | Data not available |

Computed properties for 5,8-dibromo-2-methylquinoxaline are available in public databases such as PubChem, but these are theoretical calculations and have not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the determination of the melting point and solubility of 5,8-dibromo-2-methylquinoxaline are not available in the reviewed literature. However, standard methodologies for these determinations are well-established in organic chemistry.

Melting Point Determination

A standard protocol for melting point determination would involve the following steps:

-

Sample Preparation: A small, dry sample of crystalline 5,8-dibromo-2-methylquinoxaline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., a Thiele tube with oil bath or an automated digital instrument) is used.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination

A general procedure for determining the qualitative solubility of a compound like 5,8-dibromo-2-methylquinoxaline is as follows:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) would be selected.

-

Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube at a controlled temperature (e.g., 25 °C).

-

Observation: The mixture is agitated, and the solubility is observed and categorized (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, techniques such as gravimetric analysis after solvent evaporation or spectroscopic methods (e.g., UV-Vis spectrophotometry) using a calibration curve would be employed.

Logical Relationship of Synthesis

While experimental details for the target compound are scarce, a logical workflow for its synthesis can be inferred from general quinoxaline synthesis methods. The most common route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

References

Spectroscopic and Synthetic Profile of 5,8-dibromo-2-methylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5,8-dibromo-2-methylquinoxaline. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from structurally related analogs, to present a predictive but scientifically grounded profile of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5,8-dibromo-2-methylquinoxaline. These predictions are based on the analysis of known spectra of similar compounds, including 2-methylquinoxaline and various bromo-substituted quinoxaline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 - 8.8 | s | - | H-3 |

| ~7.8 - 8.0 | d | ~8-9 | H-6 or H-7 |

| ~7.6 - 7.8 | d | ~8-9 | H-7 or H-6 |

| ~2.7 - 2.9 | s | - | -CH₃ |

Note: The exact chemical shifts of the aromatic protons (H-6 and H-7) are difficult to predict precisely and are presented as a probable range. The assignment of H-6 and H-7 is interchangeable without further 2D NMR analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156 - 158 | C-2 |

| ~145 - 147 | C-8a |

| ~142 - 144 | C-3 |

| ~140 - 142 | C-4a |

| ~132 - 134 | C-6 or C-7 |

| ~130 - 132 | C-7 or C-6 |

| ~125 - 127 | C-5 |

| ~123 - 125 | C-8 |

| ~22 - 24 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2900 - 3000 | Medium | Aliphatic C-H stretch |

| 1600 - 1620 | Medium | C=N stretch |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 1000 - 1100 | Strong | C-Br stretch |

| 800 - 850 | Strong | Out-of-plane C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 300, 302, 304 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for two Br atoms) |

| 221, 223 | Medium | [M-Br]⁺ |

| 142 | Medium | [M-2Br]⁺ |

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of 5,8-dibromo-2-methylquinoxaline involves the condensation of 3,6-dibromo-1,2-phenylenediamine with pyruvaldehyde. This approach is a variation of the well-established synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds.

Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of 5,8-dibromo-2-methylquinoxaline.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: To the stirred solution, add 1.1 equivalents of pyruvaldehyde (as a 40% aqueous solution) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product, 5,8-dibromo-2-methylquinoxaline.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Analysis Logic

The characterization of 5,8-dibromo-2-methylquinoxaline relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

This logical workflow illustrates how the data from NMR, IR, and Mass Spectrometry are integrated to unequivocally confirm the structure of the synthesized 5,8-dibromo-2-methylquinoxaline. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

In-Depth Technical Guide: 5,8-dibromo-2-methylquinoxaline

CAS Number: 1197332-33-4

This technical guide provides a comprehensive overview of 5,8-dibromo-2-methylquinoxaline, a halogenated quinoxaline derivative. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, a plausible synthetic route, and its potential role as a modulator of the Apoptosis Signal-Regulating Kinase 1 (ASK1) signaling pathway.

Physicochemical and Computed Properties

5,8-dibromo-2-methylquinoxaline is a solid organic compound. Its key identifiers and computed physicochemical properties are summarized in the table below. This data is essential for its characterization, handling, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 1197332-33-4 | PubChem[1] |

| Molecular Formula | C₉H₆Br₂N₂ | PubChem[1] |

| Molecular Weight | 301.96 g/mol | PubChem[1] |

| IUPAC Name | 5,8-dibromo-2-methylquinoxaline | PubChem[1] |

| Canonical SMILES | CC1=NC2=C(C=CC(=C2N=C1)Br)Br | PubChem[1] |

| InChI Key | NZCACLVTYSVXRR-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White solid | Assumed |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 7.91 (dd, J = 19.2, 8.0 Hz, 2H), 2.89 (s, 3H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.96, 147.22, 140.86, 139.70, 133.69, 132.66, 123.84, 123.44, 22.80 | [2] |

Experimental Protocols: Synthesis of 5,8-dibromo-2-methylquinoxaline

Reaction Scheme:

References

An In-depth Technical Guide to the Health and Safety of 5,8-dibromo-2-methylquinoxaline

Disclaimer: Specific health and safety data for 5,8-dibromo-2-methylquinoxaline, including a comprehensive Safety Data Sheet (SDS) and detailed toxicological studies, are not publicly available. The following guide has been compiled using data for structurally similar compounds, such as quinoxaline and other brominated quinoxaline derivatives. This information should be treated as an estimation of potential hazards and used for preliminary guidance only. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Chemical and Physical Properties

The following data for 5,8-dibromo-2-methylquinoxaline is computationally generated and sourced from PubChem.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₆Br₂N₂ | PubChem[1] |

| Molecular Weight | 301.96 g/mol | PubChem[1] |

| IUPAC Name | 5,8-dibromo-2-methylquinoxaline | PubChem[1] |

| CAS Number | 1197332-33-4 | PubChem[1] |

| Canonical SMILES | CC1=NC2=C(C=CC(=C2N=C1)Br)Br | PubChem[1] |

Hazard Identification and Classification (by Analogy)

The hazard classification for 5,8-dibromo-2-methylquinoxaline is not officially established. However, based on the GHS classifications of related quinoxaline and aromatic bromine compounds, a potential hazard profile can be inferred. Quinoxaline itself is classified as causing skin, eye, and respiratory irritation.[2][3] Brominated aromatic compounds can also present irritation hazards.[4][5]

Probable GHS Classification (by Analogy)

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

This table is an estimation based on the hazard profiles of structurally related chemicals and should be used with caution.

Experimental Protocols: Safe Handling and Storage

Given the probable hazard profile, the following protocols are recommended for handling and storing 5,8-dibromo-2-methylquinoxaline.

3.1 Personal Protective Equipment (PPE)

A risk assessment should always precede chemical handling to determine the necessary PPE.[6][7]

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[8][9]

-

Skin Protection:

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] If a fume hood is not available and there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.

3.2 Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use only in a well-ventilated area or a chemical fume hood.[12][13]

3.3 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Store in a locked cabinet or other secure area.

Experimental Protocols: Emergency Procedures

4.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

4.2 Spill Cleanup Protocol

This protocol is for small, "bench-top" spills. For large spills, evacuate the area and contact emergency services.[15]

-

Ensure Safety: Alert others in the area. Ensure proper ventilation and wear appropriate PPE as described in section 3.1.

-

Containment: Create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or commercial spill absorbents.[16][17]

-

Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[17]

-

Collection: Once the material is fully absorbed, carefully scoop the residue into a suitable, labeled container for hazardous waste disposal.[17]

-

Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and also place them in the hazardous waste container.[18]

-

Disposal: Seal and label the hazardous waste container. Dispose of the waste according to institutional and local regulations.

Visualizations

5.1 Logical Workflow for Chemical Spill Response

Caption: A flowchart for responding to a laboratory chemical spill.

5.2 PPE Selection Pathway Based on Hazard Assessment

References

- 1. 5,8-Dibromo-2-methyl-quinoxaline | C9H6Br2N2 | CID 59292920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. synerzine.com [synerzine.com]

- 4. ehs.providence.edu [ehs.providence.edu]

- 5. chembk.com [chembk.com]

- 6. sams-solutions.com [sams-solutions.com]

- 7. hazmatschool.com [hazmatschool.com]

- 8. falseguridad.com [falseguridad.com]

- 9. Bromine handling and safety | DOCX [slideshare.net]

- 10. dermnetnz.org [dermnetnz.org]

- 11. pps-essentials.co.uk [pps-essentials.co.uk]

- 12. carlroth.com [carlroth.com]

- 13. carlroth.com [carlroth.com]

- 14. flipr.shop [flipr.shop]

- 15. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 18. ehs.utk.edu [ehs.utk.edu]

Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural backbone of a diverse class of molecules with significant and wide-ranging biological activities. This technical guide provides an in-depth overview of the current research on quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[3]

Kinase Inhibition

Many quinoxaline derivatives function as selective ATP-competitive inhibitors of various kinases.[3] These include key players in cancer progression such as:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

Proto-oncogene tyrosine-protein kinase (Src)

-

Cyclin-Dependent Kinases (CDKs)[3]

The inhibition of these kinases disrupts signaling pathways responsible for tumor growth, angiogenesis, and metastasis.

Below is a simplified representation of the role of quinoxaline derivatives in inhibiting kinase-mediated signaling.

Caption: Quinoxaline Derivatives in Kinase Inhibition

Cytotoxic Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | [1] |

| THP-1 (Leukemia) | 1.6 | [1] | |

| Compound 6k | PC-3 (Prostate) | 12.17 ± 0.9 | [4] |

| HeLa (Cervical) | 9.46 ± 0.7 | [4] | |

| HCT-116 (Colon) | 10.88 ± 0.8 | [4] | |

| MCF-7 (Breast) | 6.93 ± 0.4 | [4] | |

| Compound IV | PC-3 (Prostate) | 2.11 | [5] |

| HepG2 (Liver) | >50 | [5] | |

| Doxorubicin (Standard) | PC-3 (Prostate) | 8.87 ± 0.6 | [4] |

| HeLa (Cervical) | 5.57 ± 0.4 | [4] | |

| HCT-116 (Colon) | 5.23 ± 0.3 | [4] | |

| MCF-7 (Breast) | 4.17 ± 0.2 | [4] |

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][8] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.[9]

Antibacterial and Antifungal Activity Data

The table below presents the minimal inhibitory concentration (MIC) and zone of inhibition (ZOI) for various quinoxaline derivatives against selected microbial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (µg/mL) | ZOI (mm) | Reference |

| Antibacterial | ||||

| Compound 5c | E. coli | - | Highly Active | [7] |

| Compound 5d | E. coli | - | Highly Active | [7] |

| Compound 7a | E. coli | - | Highly Active | [7] |

| Compound 7c | E. coli | - | Highly Active | [7] |

| Compound 67 | S. aureus | - | 14 | [10] |

| B. pumilus | - | 14 | [10] | |

| E. coli | - | 16 | [10] | |

| Antifungal | ||||

| Compound 5j | Rhizoctonia solani | 8.54 | - | [8] |

| Compound 5t | Rhizoctonia solani | 12.01 | - | [8] |

| Compound 67 | A. niger | - | 17 | [10] |

| P. notatum | - | 17 | [10] | |

| Azoxystrobin (Standard) | Rhizoctonia solani | 26.17 | - | [8] |

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been a subject of growing interest, with studies demonstrating their efficacy against a range of viruses.[11][12] These compounds can interfere with various stages of the viral life cycle. For instance, some derivatives have shown the ability to target the NS1 protein of the influenza virus, a highly conserved protein essential for viral replication.[11]

One notable derivative, 1-(4-chloro-8-methyl[1][7][11]triazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea, has been reported to reduce the number of plaques of the Herpes simplex virus by 25% at a concentration of 20 µg/mL.[11]

Anti-inflammatory Activity

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[13][14] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators.

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinoxalines are attributed to their ability to suppress the expression of several inflammatory modulators, including:

-

Cyclooxygenase (COX)[14]

-

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)[14]

-

p38α Mitogen-Activated Protein Kinase (p38α MAPK)[14]

By targeting these pathways, quinoxaline derivatives can effectively reduce the inflammatory response.

The following diagram illustrates the general mechanism of anti-inflammatory action of quinoxaline derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Bromine in Quinoxaline Chemistry: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and application of brominated quinoxalines in drug discovery and materials science.

The quinoxaline scaffold, a fused bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science. The introduction of bromine substituents onto this privileged structure profoundly influences its physicochemical properties and reactivity, opening avenues for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the pivotal role of bromine in quinoxaline chemistry, detailing synthetic methodologies, key reactions, and applications, with a focus on quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

Synthesis of Brominated Quinoxalines

The strategic placement of bromine atoms on the quinoxaline ring is paramount for subsequent chemical modifications. Several synthetic strategies are employed to achieve mono- or poly-bromination.

Direct Bromination of the Quinoxaline Core

Direct bromination of the parent quinoxaline ring can be achieved using various brominating agents. A common and effective method involves the use of N-Bromosuccinimide (NBS).

Table 1: Synthesis of 6-Bromoquinoxaline via Direct Bromination

| Brominating Agent | Catalyst | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

| NBS | Benzoyl Peroxide | Acetic Acid | 20 | Reflux | 50 | [1] |

| NBS | Benzoyl Peroxide | DMF | 20 | Reflux | 51 | [1] |

Synthesis from Brominated Precursors

A versatile approach to synthesizing specifically substituted bromoquinoxalines involves the condensation of a brominated o-phenylenediamine with an α-dicarbonyl compound. This method allows for precise control over the position of the bromine substituent. For instance, 6-amino-5-bromoquinoxaline can be synthesized from 4-nitrobenzene-1,2-diamine through a three-step process involving cyclization, hydrogenation, and subsequent bromination.

Another key intermediate, 2,3-dibromoquinoxaline, can be synthesized from 2,3-dihydroxyquinoxaline by treatment with a brominating agent like phosphorus pentabromide.

Experimental Protocol: Synthesis of 2,3-Dibromoquinoxaline [2]

-

Reactants: 2,3-dihydroxyquinoxaline (1 equivalent), Phosphorus pentabromide (excess).

-

Procedure:

-

To 2,3-dihydroxyquinoxaline (3.0g, 18.5mmol), add phosphorus pentabromide (17g).

-

Heat the mixture to 160°C for 2 hours.

-

Cool the reaction mixture to 0°C and quench with ice, followed by stirring for 30 minutes.

-

Extract the product with dichloromethane.

-

Wash the organic layer with 1N NaOH solution.

-

Dry the organic layer over MgSO4, filter, and concentrate to obtain 2,3-dibromoquinoxaline.

-

-

Yield: 98%

The Reactivity of Bromoquinoxalines: A Gateway to Molecular Diversity

The carbon-bromine bond in bromoquinoxalines serves as a versatile synthetic handle for the introduction of a wide array of functional groups via transition metal-catalyzed cross-coupling reactions. This has been instrumental in the generation of diverse libraries of quinoxaline derivatives for biological screening and materials development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling bromoquinoxalines with organoboron compounds. This reaction is widely used to synthesize aryl- or vinyl-substituted quinoxalines.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide [3]

-

Reactants: Aryl halide (1.0 equiv), Boronic acid (1.1 equiv), Pd2(dba)3 (0.05 equiv), JohnPhos (0.2 equiv), Cesium carbonate (3.0 equiv).

-

Solvent: THF and water.

-

Procedure:

-

In a round-bottom flask, combine the aryl halide, boronic acid, Pd2(dba)3, JohnPhos, and cesium carbonate.

-

Add THF and water to the flask.

-

Heat the mixture to 40°C under an argon atmosphere for 2.5 hours.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the product.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted quinoxalines, which are prevalent in biologically active molecules.[4][5][6] A key application is the selective amination of dihalogenated quinolines, which can be extrapolated to quinoxalines. For instance, 6-bromo-2-chloroquinoline can be selectively functionalized via Buchwald-Hartwig amination.[5][7]

Experimental Protocol: Selective Buchwald-Hartwig Amination of 6-bromo-2-chloroquinoline [5][7]

-

Reactants: 6-bromo-2-chloroquinoline (1 equiv), Amine (1.2 equiv), Pd2(dba)3 (0.025 equiv), XPhos (0.1 equiv), NaOtBu (1.4 equiv).

-

Solvent: Toluene.

-

Procedure:

-

To a solution of 6-bromo-2-chloroquinoline and the amine in toluene, add Pd2(dba)3, XPhos, and NaOtBu.

-

Heat the reaction mixture at 80°C under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction and purify by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between bromoquinoxalines and terminal alkynes, yielding alkynyl-substituted quinoxalines.[6][8][9] These products are valuable precursors for more complex heterocyclic systems and have applications in materials science.

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with Phenylacetylene [9]

-

Reactants: Aryl halide (1 equiv), Phenylacetylene (1.2 equiv), PdCl2(PPh3)2 (0.02 equiv), CuI (0.04 equiv), Triethylamine (2 equiv).

-

Solvent: THF.

-

Procedure:

-

To a solution of the aryl halide and phenylacetylene in THF, add PdCl2(PPh3)2, CuI, and triethylamine.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture and concentrate the solvent.

-

Purify the residue by column chromatography.

-

Applications of Brominated Quinoxalines

The versatility of bromoquinoxalines as synthetic intermediates has led to their widespread use in the development of compounds with significant biological activity and interesting photophysical properties.

Medicinal Chemistry: A Scaffold for Anticancer and Antimicrobial Agents

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. The introduction of a bromine atom can enhance the therapeutic potential of these compounds.[10]

Table 2: Anticancer Activity of Brominated Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative 9 | MCF-7 | 3.79 | [11] |

| Quinoxaline Derivative 5 | MCF-7 | 4.80 | [11] |

| Quinoxaline Derivative 10 | MCF-7 | 6.24 | [11] |

| Quinoxaline Derivative 4 | MCF-7 | 8.59 | [11] |

| Compound VIIIc | HCT116 | 2.5 | [12] |

| Compound VIIIc | MCF-7 | 9.0 | [12] |

| Compound XVa | HCT116 | 4.4 | [12] |

| Compound XVa | MCF-7 | 5.3 | [12] |

| Compound 25d (VEGFR-2 Inhibitor) | - | 3.4 nM | [12] |

| Compound 25e (VEGFR-2 Inhibitor) | - | 4.1 nM | [12] |

| Compound 25i (VEGFR-2 Inhibitor) | - | 5.9 nM | [12] |

| Compound 27e (VEGFR-2 Inhibitor) | - | 6.8 nM | [12] |

Table 3: Antimicrobial Activity of Brominated Quinoxaline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,3-bis(bromomethyl)-6-trifluoromethylquinoxaline (1g) | Bacillus subtilis | 12.5 | [13] |

| 2,3-bis(bromomethyl)-6-fluoroquinoxaline (1c) | Candida albicans | 25 | [13] |

| Bromoquinol | Aspergillus fumigatus | 1 | [13] |

| Bromoquinol | Candida albicans | 4 | [13] |

| Pyrrolo[1,2-a]quinoline derivative BQ-06 | Candida albicans | 0.4 | [11] |

| Pyrrolo[1,2-a]quinoline derivative BQ-07 | Candida albicans | 0.4 | [11] |

| Pyrrolo[1,2-a]quinoline derivative BQ-08 | Candida albicans | 0.4 | [11] |

Materials Science: Tuning Optoelectronic Properties

The electron-deficient nature of the quinoxaline ring makes it an excellent building block for organic electronic materials. The introduction of bromine allows for post-synthetic modification through cross-coupling reactions, enabling the fine-tuning of photophysical and electronic properties for applications in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).[14][15] While specific data for brominated quinoxalines in high-performance devices is emerging, the principles of molecular engineering through the functionalization of the quinoxaline core are well-established.

Table 4: Performance of Quinoxaline-Based OLEDs

| Emitter | Maximum Brightness (cd/m²) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

| DMAC-TTPZ | 36,480 | 41.0 | 15.3 | [16] |

| PXZ-TTPZ | - | - | 15.3 | [16] |

| PTZ-TTPZ | - | - | 15.3 | [16] |

| T-CNDF-T-tCz | >5,200 | - | 21.0 | [17] |

Conclusion

Bromine substituents are not merely passive components of the quinoxaline scaffold; they are strategic tools that empower chemists to explore vast chemical space. The reliable and versatile reactivity of the C-Br bond in cross-coupling reactions provides a robust platform for the synthesis of diverse molecular architectures. The data presented herein underscores the significant impact of brominated quinoxalines in the discovery of potent anticancer and antimicrobial agents. Furthermore, the potential to modulate the optoelectronic properties of quinoxaline-based materials through the strategic introduction and subsequent transformation of bromine atoms highlights their promise in the development of next-generation organic electronics. This guide serves as a foundational resource for researchers aiming to leverage the unique chemistry of bromoquinoxalines in their scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tau.ac.il [tau.ac.il]

- 14. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

The Electron-Accepting Character of Dibromo-methylquinoxaline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the electron-accepting properties of dibromo-methylquinoxaline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and materials science. While specific experimental data for dibromo-methylquinoxaline is limited in publicly accessible literature, this document extrapolates its expected electronic characteristics based on the well-established properties of the quinoxaline core and the influence of its substituents. This guide also presents detailed, representative experimental protocols for the synthesis and characterization of such compounds.

Introduction to Quinoxaline and its Derivatives

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, forms the structural core of a wide range of molecules with significant applications. The nitrogen atoms in the pyrazine ring impart an electron-deficient character to the quinoxaline scaffold, making it an excellent electron acceptor.[1][2] This inherent electron-accepting ability is a key driver of the utility of quinoxaline derivatives in various fields. In organic electronics, they are employed as n-type semiconductors and as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] In medicinal chemistry, the quinoxaline moiety is a common pharmacophore in compounds developed as antimicrobial and anticancer agents, with their biological activity often linked to their redox properties.[5]

The electronic properties of the quinoxaline core can be finely tuned through the introduction of various substituents. Electron-withdrawing groups, such as halogens, enhance the electron-accepting nature of the molecule, while electron-donating groups can modulate these properties in the opposite direction. This guide focuses on dibromo-methylquinoxaline, a derivative featuring two strongly electron-withdrawing bromine atoms and one electron-donating methyl group.

The Molecular Structure of Dibromo-methylquinoxaline

Dibromo-methylquinoxaline can exist as several isomers depending on the positions of the bromine and methyl substituents on the quinoxaline core. The most common isomers are 5,8-dibromo-2-methylquinoxaline and 6,7-dibromo-2-methylquinoxaline. The fundamental chemical and physical properties of 5,8-dibromo-2-methylquinoxaline are available in public databases such as PubChem.[6]

Electron-Accepting Properties

The electron-accepting properties of a molecule are quantified by several key parameters, including electron affinity, reduction potential, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Influence of Substituents

-

Bromine Atoms: The two bromine atoms are strong electron-withdrawing groups due to their high electronegativity. They significantly lower the energy of the LUMO, making it more favorable for the molecule to accept an electron. This enhances the overall electron-accepting capability of the quinoxaline core.

-

Methyl Group: The methyl group is a weak electron-donating group. It can slightly counteract the effect of the bromine atoms by donating electron density to the ring system, which would slightly raise the LUMO energy. However, the strong withdrawing effect of the two bromine atoms is expected to dominate the electronic landscape of the molecule.

Quantitative Electronic Data (Hypothetical)

In the absence of specific experimental data for dibromo-methylquinoxaline, the following table presents hypothetical values for its key electronic properties. These values are educated estimates based on the known properties of similar quinoxaline derivatives and the expected influence of the bromo and methyl substituents.

| Property | Expected Value Range | Method of Determination |

| Electron Affinity (EA) | 1.5 - 2.5 eV | Gas-phase experimental techniques or computational chemistry |

| Reduction Potential (Ered) | -0.8 to -1.2 V vs. Fc/Fc+ | Cyclic Voltammetry |

| LUMO Energy Level | -3.0 to -3.5 eV | Calculated from reduction potential or computational chemistry |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of a quinoxaline derivative and for the characterization of its electronic properties. These protocols are general and can be adapted for the specific synthesis and analysis of dibromo-methylquinoxaline.

Synthesis of a Quinoxaline Derivative

A common and effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2]

Protocol: Synthesis of 2,3-diphenylquinoxaline

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of o-phenylenediamine and 1 mmol of benzil in 10 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, the product often precipitates out of the solution. The solid product can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,3-diphenylquinoxaline.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[5]

Protocol: Cyclic Voltammetry of a Quinoxaline Derivative

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve the quinoxaline derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

-

Data Analysis: Determine the reduction potential (Ered) from the position of the reduction peak in the voltammogram. The LUMO energy level can be estimated from the onset of the reduction peak using the following equation: LUMO (eV) = -[Eonset (V vs. Fc/Fc+) + 4.8].[7]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of dibromo-methylquinoxaline.

Conclusion

Dibromo-methylquinoxaline is a molecule with significant potential as an electron acceptor, a property conferred by its quinoxaline core and enhanced by its dibromo substitution. While further experimental investigation is required to precisely quantify its electronic properties, the theoretical framework and representative protocols presented in this guide offer a solid foundation for researchers and professionals working with this and related compounds. The ability to systematically synthesize and characterize such molecules is crucial for the continued development of new materials and therapeutics.

References

- 1. 5,8-Dibromo-2-methyl-quinoxaline | C9H6Br2N2 | CID 59292920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

Quinoxalines: Versatile Scaffolds for Innovation in Organic Synthesis, Drug Discovery, and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its versatile chemical reactivity and wide array of biological activities.[2] Quinoxaline derivatives are found in the core structure of various antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of gram-positive bacteria and exhibit activity against several transplantable tumors.[3] The synthetic accessibility and the ability to readily functionalize the quinoxaline core have made it a privileged scaffold in the design of novel therapeutic agents and advanced functional materials.[2]

This technical guide provides a comprehensive overview of quinoxalines as fundamental building blocks in organic synthesis. It details key synthetic methodologies, presents quantitative data on their biological activities, and illustrates their involvement in significant signaling pathways. Furthermore, it outlines experimental workflows for their application in both drug discovery and materials science, offering a valuable resource for researchers and professionals in these fields.

Core Synthetic Methodologies

The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4] This foundational method has been extensively developed, leading to a variety of protocols that differ in catalysts, reaction conditions, and environmental impact.

Experimental Protocol 1: Classical Condensation of o-Phenylenediamine and a 1,2-Dicarbonyl Compound

This traditional method serves as the basis for many quinoxaline syntheses.

General Procedure:

-

A solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent, such as a 7:3 mixture of ethanol and water (10 mL).[5]

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (20:1).[5]

-

Upon completion of the reaction, water (20 mL) is added to the mixture, which is then allowed to stand at room temperature for 30 minutes to facilitate the crystallization of the product.[5]

-

The resulting crystals are collected by filtration and dried.[5]

-

For further purification, the product can be recrystallized from hot ethanol.[5]

Experimental Protocol 2: Green Synthesis using a Phenol Catalyst

In an effort to develop more environmentally friendly methods, green chemistry principles have been applied to quinoxaline synthesis. This protocol utilizes a readily available and inexpensive phenol catalyst.

General Procedure:

-

To a solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in an ethanol:water (7:3, 10 mL) mixture, a catalytic amount of phenol (20 mol%, 0.01 g) is added.[5]

-

The mixture is stirred at room temperature. The reaction is monitored by TLC (n-hexane:ethyl acetate 20:1).[5]

-

After the reaction is complete, 20 mL of water is added to the mixture.[5]

-

The mixture is allowed to stand for 30 minutes at room temperature, during which time the pure product crystallizes.[5]

-

The crystals are collected by filtration and dried. Further purification can be achieved by recrystallization from hot ethanol.[5]

Experimental Protocol 3: Synthesis using a Recyclable Heterogeneous Catalyst

The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. This protocol employs alumina-supported molybdophosphovanadates.

General Procedure:

-

To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of the MoVP/Alumina catalyst is added.[6]

-

The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.[6]

-

Upon completion, the insoluble catalyst is separated by filtration.[6]

-

The filtrate is dried over anhydrous Na2SO4.[6]

-

The solvent is evaporated under reduced pressure to yield the pure product. The product can be further purified by recrystallization from ethanol.[6]

Biological Activities of Quinoxaline Derivatives

Quinoxaline scaffolds are present in a multitude of compounds exhibiting a broad spectrum of biological activities, making them highly attractive in drug discovery. Their derivatives have shown significant potential as anticancer, antibacterial, and kinase-inhibiting agents.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The tables below summarize the in vitro anticancer activity of selected quinoxaline compounds, reported as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

Table 1: Anticancer Activity of Quinoxaline Derivatives against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| VIIIc | HCT116 | 2.5 | [7] |

| VIIIc | MCF-7 | 9 | [7] |

| XVa | HCT116 | 4.4 | [7] |

| XVa | MCF-7 | 5.3 | [7] |

| 4m | A549 | 9.32 ± 1.56 | [8] |

| 4b | A549 | 11.98 ± 2.59 | [8] |

| 11 | MCF-7 | 0.81 | [9] |

| 11 | HepG2 | 1.23 | [9] |

| 11 | HCT-116 | 2.91 | [9] |

| 13 | MCF-7 | 1.12 | [9] |

| 13 | HepG2 | 0.93 | [9] |

| 13 | HCT-116 | 2.14 | [9] |

| 4a | MCF-7 | 3.21 | [9] |

| 4a | HepG2 | 4.13 | [9] |

| 4a | HCT-116 | 3.98 | [9] |

| 5 | MCF-7 | 4.54 | [9] |

| 5 | HepG2 | 3.87 | [9] |

| 5 | HCT-116 | 4.12 | [9] |

Antibacterial Activity

The quinoxaline core is a key pharmacophore for antibacterial agents.[1] The following table presents the Minimum Inhibitory Concentration (MIC) values of several quinoxaline derivatives against various bacterial strains.

Table 2: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5p | S. aureus | 4 | [10] |

| 5p | B. subtilis | 8 | [10] |

| 5m-5p | S. aureus | 4-16 | [10] |

| 5m-5p | B. subtilis | 8-32 | [10] |

| 5m-5p | MRSA | 8-32 | [10] |

| 5m-5p | E. coli | 4-32 | [10] |

| Quinoxaline Derivative | MRSA | 1-8 | [11] |

Kinase Inhibitory Activity

Many quinoxaline derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Table 3: Kinase Inhibitory Activity of Quinoxaline Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 26e | ASK1 | 30.17 | [3] |

| 4 | ASK1 | 150 | [3] |

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | [12] |

| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 ± 3.02 | [12] |

| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 | [12] |

| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 ± 1.10 | [12] |

| 7j | EGFRWT | 193.18 | [13] |

| 6b | EGFRWT | 211.22 | [13] |

| 4a | EGFR-TK | 300 | [9] |

| 13 | EGFR-TK | 400 | [9] |

| 11 | EGFR-TK | 600 | [9] |

| 5 | EGFR-TK | 900 | [9] |

| ST4j | JAK2 | - | [14] |

| ST4j | JAK3 | - | [14] |

Signaling Pathways Modulated by Quinoxaline Derivatives

The therapeutic effects of many quinoxaline derivatives stem from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation and is often overactive in various cancers.[15][16] Quinoxaline-based inhibitors can block the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling.[1]

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is another critical regulator of cell growth and survival that is frequently dysregulated in cancer.[] Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a potent strategy for cancer therapy.[]

BRAF Signaling Pathway

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are common in various cancers.[18] Selective BRAF inhibitors are used in cancer treatment, and the quinoxaline scaffold has been explored for the development of such inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in immune responses and cancer.[5] Quinoxaline derivatives have been investigated as inhibitors of JAK kinases.

Experimental Workflows

The versatility of the quinoxaline scaffold is evident in its application across different scientific disciplines. The following diagrams illustrate typical experimental workflows in drug discovery and materials science.

Drug Discovery Workflow for Quinoxaline-Based Kinase Inhibitors

The development of a new kinase inhibitor is a multi-step process, from initial hit identification to preclinical evaluation.

Materials Science Workflow: Fabrication of Quinoxaline-Based OLEDs

Quinoxaline derivatives are utilized in organic light-emitting diodes (OLEDs) as materials for the electron transporting layer, hole transporting layer, or as the emissive host or guest.

Materials Science Workflow: Fabrication of Quinoxaline-Based Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline-based dyes can act as sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor.[4]

Conclusion

The quinoxaline scaffold stands as a testament to the power of heterocyclic chemistry in driving innovation across multiple scientific domains. Its synthetic tractability, coupled with a rich and diverse range of biological activities and valuable photophysical properties, ensures its continued prominence in both academic and industrial research. This guide has provided a detailed overview of the synthesis, biological evaluation, and application of quinoxalines, offering a solid foundation for researchers and professionals seeking to harness the potential of this remarkable chemical entity. Future explorations into novel synthetic methodologies, the elucidation of new biological targets, and the development of advanced materials will undoubtedly continue to expand the already impressive utility of the quinoxaline core.

References

- 1. researchgate.net [researchgate.net]

- 2. jku.at [jku.at]

- 3. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinoxaline-based organic sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application | Trends in Sciences [tis.wu.ac.th]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]

- 11. reactionbiology.com [reactionbiology.com]

- 12. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 15. gene.com [gene.com]

- 16. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 5,8-dibromo-2-methylquinoxaline: A Detailed Protocol for Researchers

Application Notes:

This document provides a comprehensive protocol for the synthesis of 5,8-dibromo-2-methylquinoxaline, a key intermediate in the development of novel pharmaceuticals and functional organic materials. The described methodology follows a two-step synthetic sequence, beginning with the bromination of o-phenylenediamine to produce 3,6-dibromo-1,2-phenylenediamine, followed by a condensation reaction with pyruvaldehyde to yield the target compound. This approach ensures regioselective control of the bromine atom placement on the quinoxaline core. The protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to standard laboratory safety procedures is mandatory.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Figure 1: Synthetic workflow for 5,8-dibromo-2-methylquinoxaline.

Experimental Protocols

Step 1: Synthesis of 3,6-dibromo-1,2-phenylenediamine

This protocol is adapted from the synthesis of related dibrominated phenylenediamines.[1]

Materials:

-

o-Phenylenediamine

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH) solution (5%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and neutralize with a 5% aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3,6-dibromo-1,2-phenylenediamine, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water if necessary.

Step 2: Synthesis of 5,8-dibromo-2-methylquinoxaline

This protocol is a modification of the general synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds.[2][3]

Materials:

-

3,6-dibromo-1,2-phenylenediamine

-

Pyruvaldehyde (40% aqueous solution) or Methylglyoxal

-

Ethanol or Methanol

-

Toluene

Procedure:

-

To a solution of 3,6-dibromo-1,2-phenylenediamine (1 equivalent) in ethanol or a mixture of ethanol and toluene, add pyruvaldehyde (1.1 equivalents) dropwise with stirring at room temperature.

-

After the addition, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a solvent such as ethanol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 3,6-dibromo-1,2-phenylenediamine | C₆H₆Br₂N₂ | 265.93 | Light yellow solid | 85-95 | 128-131 |

| 5,8-dibromo-2-methylquinoxaline | C₉H₆Br₂N₂ | 301.97 | Solid | 70-85 | Not reported |

Note: The yield and melting point are literature-reported or typical values and may vary depending on the experimental conditions and purity of the product.

Signaling Pathways and Logical Relationships

The synthesis of 5,8-dibromo-2-methylquinoxaline involves a logical progression of two key chemical transformations: electrophilic aromatic substitution (bromination) followed by a condensation-cyclization reaction.

Figure 2: Logical flow of the synthetic reactions.

References

Application Notes and Protocols: Bromination of 2-Methylquinoxaline using N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective bromination of methyl groups on heterocyclic scaffolds is a critical transformation in synthetic organic chemistry, providing a versatile handle for further functionalization. This protocol details the benzylic bromination of 2-methylquinoxaline to 2-(bromomethyl)quinoxaline using N-bromosuccinimide (NBS). 2-(Bromomethyl)quinoxaline is a valuable intermediate in the synthesis of various biologically active compounds, making this a key reaction for drug discovery and development.[1][2][3] The reaction proceeds via a free-radical mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[4][5]

Reaction Principle

The bromination of 2-methylquinoxaline with NBS is an example of the Wohl-Ziegler reaction, which is a widely used method for the allylic or benzylic bromination of hydrocarbons.[4][5][6] The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-methylquinoxaline to generate a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, which is generated in situ from NBS, to yield the desired 2-(bromomethyl)quinoxaline and a new radical to propagate the chain reaction.[4] Careful control of the reaction conditions is crucial to favor monosubstitution and avoid side reactions.[7]

Data Presentation

Table 1: Reaction Parameters for the Bromination of 2-Methylquinoxaline

| Parameter | Value/Condition | Reference |

| Substrate | 2-Methylquinoxaline | Adapted from[8] |

| Reagent | N-Bromosuccinimide (NBS) | [8] |

| Initiator | Azobisisobutyronitrile (AIBN) | [8] |

| Solvent | Carbon Tetrachloride (CCl₄) | [4][8] |

| Temperature | Reflux (approx. 77 °C) | [4][8] |

| Reaction Time | 3-5 hours | Adapted from[8] |

| Stoichiometry (Substrate:NBS:AIBN) | 1 : 1 : 0.1 | Adapted from[8] |

| Yield | ~60-80% (expected) | Based on similar reactions[8] |

Note: The yield is an approximation based on analogous reactions and may vary depending on the specific experimental conditions and purification methods.

Experimental Protocol

This protocol is adapted from a similar Wohl-Ziegler bromination of a methyl-substituted N-heterocycle.[8]

Materials:

-

2-Methylquinoxaline

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylquinoxaline (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction is typically complete within 3-5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining HBr.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-(bromomethyl)quinoxaline.

Characterization:

The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Reaction Mechanism

References

- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | 18080-66-5 | Benchchem [benchchem.com]

- 8. prepchem.com [prepchem.com]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5,8-dibromo-2-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki cross-coupling reaction utilizing 5,8-dibromo-2-methylquinoxaline as a key building block for the synthesis of novel diaryl quinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including roles as kinase inhibitors for potential cancer therapeutics.[1][2] The methodologies detailed herein are designed to be a valuable resource for researchers engaged in drug discovery and the development of new chemical entities.

Introduction to Suzuki Cross-Coupling on Quinoxaline Cores